molecular formula C21H18BrN3 B2895046 N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 618405-91-7

N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No. B2895046
CAS RN: 618405-91-7
M. Wt: 392.3
InChI Key: IRADSKWXOJBRMS-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules . They have shown clinical and biological applications due to their ability to bind with high affinity to multiple receptors . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .


Synthesis Analysis

The synthesis of indole derivatives often involves the use of various scaffolds of indole for screening different pharmacological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques can provide information about the chemical shifts of various protons and carbons in the molecule .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be analyzed using techniques such as FT-IR and ESI-MS . These techniques can provide information about the functional groups present in the molecule and its molecular weight .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include CHEMBL2070848, have been studied for their antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents.

Anti-inflammatory Activity

The indole core of CHEMBL2070848 is associated with anti-inflammatory properties. Indole derivatives have been reported to possess significant anti-inflammatory activities, which can be beneficial in the treatment of chronic inflammatory diseases .

Anticancer Activity

CHEMBL2070848’s indole structure has been linked to anticancer activity. Indole compounds have demonstrated inhibitory effects on various cancer cell lines, making them potential candidates for cancer therapy. Some indole derivatives have shown promising results in molecular docking studies as anti-HIV-1 agents and have exhibited anticancer activities in vitro .

Antioxidant Properties

Indole derivatives are known for their antioxidant activities. The presence of the indole nucleus in CHEMBL2070848 suggests that it may also possess antioxidant properties, which can help in combating oxidative stress-related diseases .

Antimicrobial Efficacy

The compound CHEMBL2070848, due to its indole moiety, may exhibit antimicrobial activity. Indole derivatives have been explored for their potential to act against a broad spectrum of microbial pathogens .

Antitubercular Potential

Indole-based compounds have been investigated for their antitubercular activity. Given the structural similarity, CHEMBL2070848 could be a candidate for the development of new antitubercular drugs .

Antidiabetic Applications

Research has indicated that indole derivatives can have antidiabetic effects. The indole nucleus present in CHEMBL2070848 might contribute to glucose regulation and insulin secretion, providing a new avenue for diabetes treatment .

Antimalarial Properties

Indole compounds have shown activity against malaria. The biological activity of CHEMBL2070848’s indole structure could be harnessed to develop new antimalarial therapies .

Mechanism of Action

Target of Action

The primary target of CHEMBL2070848, also known as N-((4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amine, is the Vitamin D3 receptor . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism, which is essential for the maintenance of healthy bones and teeth.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and evaluating their biological activities .

properties

IUPAC Name

N-[(4-bromophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRADSKWXOJBRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Br)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

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